Emimycin riboside
Description
Historical Context of Nucleoside Analog Discovery and Development
The journey to understanding compounds like Emimycin (B1220424) riboside begins with the broader history of nucleoside analog discovery. The mid-20th century marked a "golden age" of antibiotic discovery, a period characterized by the systematic screening of microorganisms, particularly from the genus Streptomyces, for novel bioactive compounds. This era yielded a plethora of clinically significant antibiotics and laid the groundwork for the discovery of many natural products.
Parallel to the discovery of conventional antibiotics, the field of nucleoside chemistry was also advancing. The structural elucidation of naturally occurring nucleoside analogs, such as pseudouridine, the first discovered C-nucleoside, and the antibiotic showdomycin, isolated in 1964 from Streptomyces showdoensis, expanded the chemical space for potential therapeutic agents. These early discoveries demonstrated that modifications to the canonical nucleoside structure could lead to potent biological activity. The quest for novel antimicrobial and antiviral agents spurred chemists to both isolate new nucleoside analogs from natural sources and to synthetically modify the structure of known nucleosides. It was within this vibrant research environment that Emimycin was first identified.
Emimycin Riboside as a Natural Product and Synthetic Target
Emimycin was first reported in 1960 by H. Umezawa and colleagues as a new antibiotic isolated from the fermentation broth of a Streptomyces species. As a natural product, its unique chemical scaffold, featuring a pyrazine (B50134) ring, distinguished it from many of the more common purine (B94841) and pyrimidine-based nucleoside analogs. The inherent biological activity of the parent compound, Emimycin, naturally led to further investigation into its derivatives, including this compound.
The synthesis of this compound and its analogs has been a subject of academic research, aiming to explore the structure-activity relationships of this class of compounds. The chemical synthesis of Emimycin and its corresponding ribo- and 2'-deoxyribonucleoside derivatives has been described in the scientific literature. These synthetic efforts are crucial for producing sufficient quantities of the compound for biological evaluation and for creating novel derivatives with potentially enhanced or different biological activities. The synthesis of pyrazine C-nucleosides, the class to which this compound belongs, involves specialized chemical strategies to form the key carbon-carbon bond between the pyrazine heterocycle and the ribose sugar moiety.
Classification within Nucleoside Analog Chemistry
From a chemical standpoint, this compound is classified as a C-nucleoside analog . This classification is based on the nature of the bond connecting the heterocyclic base (the Emimycin aglycone) to the ribose sugar. In canonical nucleosides (like adenosine, guanosine, cytidine, and uridine), the base is attached to the anomeric carbon of the sugar via a nitrogen-carbon (N-glycosidic) bond. In contrast, C-nucleosides feature a more chemically stable carbon-carbon (C-glycosidic) bond at this position.
This structural distinction has significant implications for the compound's chemical and biological properties. The C-C bond of C-nucleosides is generally more resistant to enzymatic and chemical cleavage than the N-glycosidic bond of traditional nucleosides. This increased stability can lead to altered pharmacokinetic profiles and different modes of interaction with biological targets.
Research into this compound and its derivatives has explored their potential biological activities. While Emimycin and its ribonucleoside derivatives have been reported to be largely devoid of antiviral activity against RNA viruses, certain 2'-deoxyribosyl Emimycin derivatives have demonstrated inhibitory effects against the replication of herpes simplex virus-1 and varicella-zoster virus. semanticscholar.orgsc.edu This highlights the importance of the sugar moiety in determining the biological activity spectrum of these C-nucleoside analogs.
| Property | Description |
| Compound Name | This compound |
| Classification | C-nucleoside analog |
| Aglycone | Emimycin (a pyrazine derivative) |
| Sugar Moiety | Ribose |
| Key Structural Feature | Carbon-carbon bond between the aglycone and the ribose sugar |
| Derivative Type | Reported Biological Activity |
| Emimycin and its ribonucleoside derivatives | Generally inactive against RNA viruses |
| 2'-deoxyribosyl Emimycin derivatives | Potent inhibitors of herpes simplex virus-1 and varicella-zoster virus replication |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O6 |
|---|---|
Molecular Weight |
244.2 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxidopyrazin-4-ium-2-one |
InChI |
InChI=1S/C9H12N2O6/c12-4-5-7(14)8(15)9(17-5)11-2-1-10(16)3-6(11)13/h1-3,5,7-9,12,14-15H,4H2/t5-,7-,8-,9-/m1/s1 |
InChI Key |
RXZPAINEZWIFJD-ZOQUXTDFSA-N |
Isomeric SMILES |
C1=C[N+](=CC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[O-] |
Canonical SMILES |
C1=C[N+](=CC(=O)N1C2C(C(C(O2)CO)O)O)[O-] |
Synonyms |
1-(beta-ribofuranosyl)-2(1H)-pyrazinone 4-oxide emimycin riboside |
Origin of Product |
United States |
Biosynthesis and Natural Production
Isolation from Natural Sources
Emimycin (B1220424) riboside, a derivative of emimycin, has been identified as a metabolite produced by microorganisms. Its isolation from natural sources provides the foundational understanding of its existence and potential biological activities.
Microbial Producers: Streptomyces Species
The parent compound, emimycin, has been initially isolated from the culture filtrate of a Streptomyces species nih.gov. The genus Streptomyces is renowned for its extensive capacity to produce a vast array of secondary metabolites, including numerous antibiotics and other bioactive compounds, making them a significant focus in natural product discovery nih.gov. While the specific Streptomyces species responsible for the direct production of emimycin riboside is not explicitly detailed in the available research, the genus Streptomyces is established as the origin of this class of compounds nih.govontosight.ai.
| Compound | Source Type | Producer Genus | Specific Species | Isolation Details | Reference |
| Emimycin | Microbial filtrate | Streptomyces | Not specified | Isolated from culture filtrate of a Streptomyces species | nih.gov |
| This compound | Derived from Emimycin | Streptomyces | Not specified | Implied from Emimycin isolation | nih.govontosight.ai |
Proposed Biosynthetic Pathways
The biosynthesis of this compound involves the intricate assembly of its characteristic pyrazinone base and the ribofuranose sugar moiety. While comprehensive de novo biosynthetic pathways are not fully elucidated in the provided literature, insights can be inferred from its chemical structure and its metabolic interactions.
Precursor Utilization in Microbial Systems
This compound is classified as a nucleoside analog, comprising a pyrazinone base linked to a ribofuranose sugar ontosight.ai. Its biosynthesis would inherently involve precursors for both the heterocyclic base and the sugar component. Research suggests that emimycin and its riboside derivatives engage with cellular machinery involved in pyrimidine (B1678525) metabolism scribd.com. Specifically, emimycin has been identified as a substrate for the enzyme uracil (B121893) phosphoribosyltransferase scribd.comnih.gov. This observation implies that uracil or related pyrimidine precursors may play a role in its metabolic activation or, potentially, in its biosynthesis, either directly or through competition for enzymatic pathways. The precise microbial precursors for the de novo synthesis of the emimycin pyrazinone ring system are not specified in the available search results.
Enzymatic Transformations in Biosynthesis
The conversion of emimycin to its riboside form, and subsequently to phosphorylated derivatives such as this compound-5'-phosphate, underscores the involvement of specific enzymatic transformations. In microbial systems, the formation of nucleosides typically involves the glycosylation of a base with a ribose sugar, often catalyzed by enzymes like nucleoside phosphorylases or transferases. Following ribosylation, further phosphorylation steps, likely mediated by kinases, would lead to the formation of active nucleotide forms nih.govresearchgate.net.
Chemical Synthesis and Structural Modifications
Total Synthesis of Emimycin (B1220424) Riboside
The synthesis of the emimycin base, identified as 2(1H)-pyrazinone 4-oxide, has been achieved through the reaction of various 2-(hydroxyamino)acetamides with glyoxals jst.go.jpresearchgate.netjst.go.jp. While specific detailed total synthesis pathways for emimycin riboside itself are not extensively detailed in the provided literature, the general synthesis of emimycin and its nucleoside derivatives implies the coupling of the emimycin base with a ribofuranose sugar. Common methodologies for nucleoside synthesis, such as the glycosylation of silylated heterocyclic bases with protected ribofuranose derivatives using Lewis acids like TMSOTf, are standard approaches in this field nih.gov.
Synthesis of Emimycin Analogs and Derivatives
A considerable body of research has been dedicated to the synthesis of emimycin analogs and derivatives, exploring modifications to both the pyrazinone base and the ribofuranose sugar. These synthetic efforts have yielded a range of compounds with altered structural features.
Modifications to the pyrazinone base of emimycin have been a key area of synthetic exploration. Studies have reported the synthesis of 1- and 6-substituted derivatives of 2(1H)-pyrazinone 4-oxide jst.go.jpresearchgate.netjst.go.jp. Furthermore, the synthesis of "5-substituted emimycin analogues" has been a significant focus, introducing various substituents at the 5-position of the pyrazinone ring nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com. These modifications aim to alter the electronic and steric properties of the base, potentially influencing its biological interactions.
Alterations to the ribofuranose sugar moiety of this compound have also been extensively investigated. The synthesis of both ribo- and 2'-deoxyribonucleoside derivatives has been reported, indicating a systematic exploration of sugar modifications nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com.
A notable class of emimycin derivatives synthesized are the 2'-deoxyribonucleoside analogs. These compounds feature the removal of the hydroxyl group at the 2' position of the ribofuranose ring. The synthesis of such derivatives, including specific examples like 1,2-dihydro-1-(2-deoxy-.beta.-D-erythropentofuranosyl)-2-oxopyrazine 4-oxide, has been documented acs.org. The synthesis of 2'-deoxy-L-nucleosides in general, and the exploration of 2'-deoxy-pyridone ribosides, highlight the broader interest in deoxy-modified nucleosides google.comsouthalabama.edu.
As mentioned in section 3.2.1, the synthesis of emimycin analogs with substituents at the 5-position of the pyrazinone ring is a significant area of research. These 5-substituted derivatives represent a direct modification of the heterocyclic base, creating structural diversity within the emimycin family nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com.
Ribofuranose Moiety Modifications
Methodologies for Derivatization
The derivatization of emimycin and its precursors employs established synthetic organic chemistry techniques. The synthesis of the emimycin base itself is typically achieved via the condensation of 2-(hydroxyamino)acetamides with glyoxals jst.go.jpresearchgate.netjst.go.jp. For the formation of the nucleoside linkage, glycosylation reactions are paramount. A common strategy involves the activation of heterocyclic bases, often through silylation, followed by reaction with a protected and activated sugar moiety, such as a peracetylated ribofuranose, in the presence of a Lewis acid catalyst nih.gov. For the synthesis of 2'-deoxy derivatives, methodologies often involve the preparation of a 2'-S-substituted nucleoside intermediate, which is subsequently reduced to yield the desired 2'-deoxy compound google.com.
Compound List
Emimycin
this compound
2(1H)-Pyrazinone 4-oxide
1,2-dihydro-1-(2-deoxy-.beta.-D-erythropentofuranosyl)-2-oxopyrazine 4-oxide
5-substituted emimycin analogues
2'-deoxyribonucleoside derivatives
2'-deoxy-L-nucleosides
2'-deoxy-pyridone ribosides
Mechanistic Elucidation of Biological Activities
Interference with Nucleic Acid Metabolism
Incorporation into Nucleic Acids and Chain Termination
Nucleoside analogs, including emimycin (B1220424) riboside, often exert their effects by being recognized and incorporated into nascent nucleic acid strands (DNA or RNA) by cellular or viral polymerases ontosight.ai. Once incorporated, these analogs can lead to premature termination of the chain elongation process. This occurs because the modified structure of the analog may lack the necessary chemical groups for further phosphodiester bond formation, effectively halting the synthesis of new nucleic acid molecules ontosight.ainih.gov. Studies involving Toxoplasma gondii have indicated that emimycin can partially inhibit parasite RNA synthesis, with less incorporation into RNA than predicted by its triphosphate form, suggesting a potential disruption in RNA elongation or processing researchgate.netnih.gov. This mechanism is a common strategy employed by antiviral and antiparasitic nucleoside analogs to inhibit the replication of pathogens by blocking the synthesis of their genetic material ontosight.ai.
Interaction with Viral and Parasitic Polymerases
Emimycin riboside is of interest due to its potential to interact with and inhibit specific enzymes, particularly viral and parasitic polymerases ontosight.ai. While direct evidence for this compound's interaction with specific viral polymerases is limited in the provided literature, other pyrazine (B50134) nucleoside analogs, such as favipiravir (B1662787), are known to act as substrates for viral RNA-dependent RNA-polymerases (RdRp). Favipiravir is incorporated into viral RNA, thereby inhibiting its extension and viral replication wjpmr.com. Similarly, this compound's effects on parasite nucleic acid synthesis suggest an interaction with parasitic enzymes involved in DNA or RNA replication researchgate.netnih.govresearchgate.net. The observation that emimycin affects parasite development during schizogony stages, which involve rapid nucleic acid synthesis, further supports its role in interfering with these processes researchgate.net.
Modulation of Pyrimidine (B1678525) Salvage Pathways
This compound's mechanism of action is also closely linked to its interaction with the pyrimidine metabolic pathways, particularly the salvage pathway.
Role of Uracil (B121893) Phosphoribosyltransferase (UPRT)
The pyrimidine salvage pathway is crucial for cells to recycle pre-formed pyrimidine bases and nucleosides into nucleotides, which are essential for DNA and RNA synthesis nih.govmdpi.com. A key enzyme in this pathway is uracil phosphoribosyltransferase (UPRT), which catalyzes the conversion of uracil and phosphoribosyl pyrophosphate (PRPP) into uridine (B1682114) monophosphate (UMP) wikipedia.orgnih.gov. Research has demonstrated that emimycin is recognized by UPRT. Specifically, emimycin has been shown to be a substrate for Toxoplasma gondii UPRT, functioning similarly to uracil in this enzymatic conversion researchgate.net. Furthermore, mutants of T. gondii resistant to emimycin were found to have lost UPRT activity, and these mutants also exhibited cross-resistance to fluorodeoxyuridine, a known UPRT inhibitor researchgate.net. This indicates that emimycin's activity is dependent on the presence and function of UPRT, highlighting its direct involvement in this salvage pathway jst.go.jp.
Competition with Natural Nucleosides (e.g., Uridine, Orotate)
This compound's interaction with the pyrimidine salvage pathway can also involve competition with natural pyrimidine nucleosides and bases. Studies investigating the reversal of growth inhibition caused by pyrazine compounds, including this compound, have shown varying degrees of efficacy with different pyrimidine precursors scribd.com. While orotate (B1227488) showed some competitive reversal of inhibition by an orotate analog, its effect on emimycin and this compound was less pronounced, suggesting that emimycin might act at the base or ribonucleoside level, or compete for activation by pyrophosphorylases or kinases more effectively with exogenous uracil or uridine than with UMP derived from orotate scribd.com. Thymine (B56734) and thymidine (B127349) also demonstrated a non-competitive reversal effect on emimycin's inhibition, albeit to a lesser extent than observed with an orotate analog scribd.com. In other contexts, exogenous pyrimidines like uridine and thymidine have been shown to rescue cells from apoptosis induced by other metabolic inhibitors, underscoring their critical role in maintaining pyrimidine pools nih.gov.
Impact on de novo Pyrimidine Synthesis
While this compound primarily interacts with the salvage pathway, its effects can indirectly influence the de novo pyrimidine synthesis pathway. Some parasites, such as Plasmodium species, lack functional pyrimidine salvage enzymes and are entirely dependent on the de novo pathway for their pyrimidine supply researchgate.netmdpi.com. By interfering with nucleic acid synthesis, this compound could potentially alter the demand for pyrimidine nucleotides, thereby indirectly affecting the flux through the de novo pathway. For instance, the inhibition of UMP synthase, a key enzyme in the de novo pathway, can lead to pyrimidine starvation nih.gov. Although direct evidence of this compound inhibiting specific enzymes of the de novo pathway is not detailed in the provided literature, its disruption of pyrimidine metabolism could lead to such downstream effects, particularly in organisms heavily reliant on de novo synthesis. The interplay between salvage and de novo pathways is complex, with salvage pathways often supporting or compensating for de novo synthesis, and vice versa nih.govmdpi.com.
Data Tables
Table 1: Reversal of Growth Inhibition by Pyrimidines in S. faecium in the Presence of Pyrazine Analogs
This table illustrates the extent to which various pyrimidine compounds could reverse the growth inhibition caused by pyrazine analogs, including this compound, in S. faecium. Reversal is indicated by a fold increase in the concentration required for inhibition.
| Substrate | This compound (Reversal Fold) |
| Uridine | 1.5 - 2-fold (at 10⁻³ M) |
| 2'-Deoxyuridine | Not specified |
| Cytidine | Not specified |
| 2'-deoxycytidine | Not specified |
| Uracil | Not specified |
| Cytosine | Not specified |
| Thymine | 1.5 - 2-fold (at 10⁻³ M) |
| Thymidine | 1.5 - 2-fold (at 10⁻³ M) |
| Orotic acid | 1.5 - 2-fold (at 10⁻³ M) |
Table 2: Emimycin's Interaction with Uracil Phosphoribosyltransferase (UPRT)
| Observation | Finding | Source |
| Emimycin's substrate activity for T. gondii UPRT | Emimycin was found to be as effective a substrate as uracil for T. gondii uracil phosphoribosyltransferase. | researchgate.net |
| Emimycin-resistant T. gondii mutants | Mutants resistant to emimycin lost uracil phosphoribosyltransferase (UPRT) activity and showed cross-resistance to fluorodeoxyuridine. | researchgate.net |
| Cross-resistance with 6-Azauracil (B101635) in E. tenella | E. tenella resistant to 6-azauracil exhibited cross-resistance to this compound, suggesting a shared pathway involving UPRT. | jst.go.jp |
| Conversion of emimycin to this compound-5'-phosphate in T. gondii | [³H]Emimycin was converted to this compound-5'-phosphate in the soluble pool of T. gondii, indicating its metabolism via phosphorylation, likely downstream of UPRT activity. | researchgate.net |
Compound List
this compound
Uracil
Uridine
Orotate
Thymine
Thymidine
UMP (Uridine Monophosphate)
PRPP (Phosphoribosyl Pyrophosphate)
Favipiravir
Fluorodeoxyuridine
6-Azauracil
6-Azauridine
AICAr (5-aminoimidazole-4-carboxamide-1-β-riboside)
Cytidine
Deoxycytidine
Orotic acid
Biological Activities and Efficacy in Research Models
Antiviral Spectrum and Specificity
Studies have explored the effectiveness of emimycin (B1220424) and its derivatives against a range of viruses. The outcomes reveal a distinct specificity in its antiviral action, particularly differentiating between RNA and DNA viruses.
Activity against RNA Viruses
Research indicates that emimycin, its 5-substituted congeners, and their corresponding ribonucleoside derivatives are entirely lacking in antiviral activity against RNA viruses. researchgate.netnih.gov This inactivity has been a notable finding in the characterization of this compound's biological profile.
Activity against DNA Viruses
In contrast to its ineffectiveness against RNA viruses, derivatives of emimycin have demonstrated significant inhibitory effects on the replication of certain DNA viruses. researchgate.netnih.gov
Certain 2'-deoxyribosyl emimycin derivatives have been identified as potent inhibitors of the replication of Herpes Simplex Virus-1 (HSV-1). researchgate.netnih.gov This activity is significant as HSV-1 is a prevalent human pathogen.
Similar to its effect on HSV-1, some 2'-deoxyribosyl emimycin derivatives also act as potent inhibitors of Varicella-Zoster Virus (VZV) replication. researchgate.netnih.gov Notably, this antiviral activity against both HSV-1 and VZV has been observed to occur without accompanying cytotoxicity. researchgate.netnih.govkuleuven.be
Comparative Analysis with Other Antiviral Nucleoside Analogs
Emimycin riboside belongs to the broad class of nucleoside analogs, which are compounds that mimic natural nucleosides and can interfere with viral replication. ontosight.ai This class of compounds has been pivotal in the development of antiviral therapies. ontosight.ai
Several nucleoside analogs have been evaluated for their antiviral activity. For instance, a study of 20 nucleoside analogs against influenza A, B, and C viruses found that pyrazofurin, 3-deazaguanine, ribavirin, carbodine, and cyclopentenyl cytosine were effective inhibitors of viral cytopathogenicity at non-cytotoxic concentrations. nih.gov Pyrazofurin, in particular, showed a significantly lower effective dose compared to the other four compounds. nih.gov
While this compound itself lacks activity against RNA viruses, its 2'-deoxyribosyl derivatives show promise against specific DNA viruses. researchgate.netnih.gov This targeted spectrum of activity distinguishes it from broad-spectrum antiviral nucleoside analogs like favipiravir (B1662787) and ribavirin, which are known to inhibit a wide range of RNA viruses. wjpmr.commdpi.com The mechanism of these broad-spectrum agents often involves the inhibition of RNA-dependent RNA polymerase (RdRp). wjpmr.com
The development of nucleoside analogs as antiviral agents faces challenges such as the need for activation by host cell kinases. mdpi.com To overcome this, prodrug strategies, like the development of nucleoside phosphoramidate (B1195095) prodrugs, have been successfully employed to improve antiviral efficacy. mdpi.com
Antiparasitic Efficacy
In addition to its antiviral properties, emimycin and its analogs have been investigated for their potential against parasitic organisms. Research has shown that emimycin exhibits activity against certain parasites.
In studies concerning the protozoan parasite Toxoplasma gondii, emimycin was found to partially inhibit the parasite's RNA synthesis. nih.gov It has been identified as a substrate for Toxoplasma gondii uracil (B121893) phosphoribosyltransferase (UPRTase), an enzyme involved in the parasite's purine (B94841) salvage pathway. researchgate.net
Furthermore, in research on the coccidian parasite Eimeria tenella, cross-resistance was observed between 6-azauracil (B101635) (AzU) and this compound, which is described as a uridine (B1682114) analogue. This suggests a similar mechanism of action or metabolic pathway interaction for these compounds within the parasite. Specifically, this compound was found to affect the development of parasites during the first and second generation schizogony of the E. tenella life cycle. researchgate.net
The pursuit of new antiparasitic agents is driven by the side effects and emerging resistance associated with current medications. nih.gov
Antiprotozoal Activity
This compound has demonstrated significant activity against the obligate intracellular protozoan parasite Toxoplasma gondii.
Research has shown that emimycin is a potent and selective inhibitor of the growth of Toxoplasma gondii within cultured human fibroblasts. nih.govnih.gov Its efficacy is notable as it can effectively curb the proliferation of the parasite within host cells. nih.gov The compound has been identified as having significant antitoxoplasmal activity in these in vitro systems.
The mechanism by which emimycin inhibits T. gondii growth is linked to the parasite's pyrimidine (B1678525) salvage pathway. nih.gov T. gondii possesses an enzyme, uracil phosphoribosyltransferase (UPRTase), which it relies on for nucleic acid synthesis. nih.gov Emimycin acts as a substrate for this enzyme, similar to uracil. nih.gov
Once inside the parasite, UPRTase converts emimycin into this compound-5'-phosphate. nih.govresearchgate.net This conversion is the critical first step in its mode of action. The subsequent formation of emimycin-based nucleotide analogs, including this compound triphosphate, leads to the partial inhibition of the parasite's RNA synthesis. nih.govnih.gov Interestingly, studies with emimycin-resistant mutants of T. gondii revealed that these parasites had lost the UPRTase enzyme, confirming its central role in the compound's activity. nih.gov These resistant mutants also showed complete cross-resistance to fluorodeoxyuridine, another compound reliant on UPRTase for its activation. nih.gov
Anticoccidial Activity
This compound has also been evaluated for its effectiveness against coccidiosis, a parasitic disease of the intestinal tract of animals caused by Eimeria protozoa.
In vivo studies in avian models have demonstrated the anticoccidial properties of this compound. nii.ac.jpresearchgate.net When administered in feed, the compound showed marked activity against several pathogenic species of chicken Eimeria. researchgate.net Research confirmed its efficacy against infections caused by Eimeria tenella and Eimeria necatrix. nii.ac.jp Further studies expanded on these findings, showing that this compound is also effective against Eimeria acervulina, Eimeria maxima, and Eimeria brunetti in chickens. researchgate.net
Efficacy of this compound Against Various Eimeria Species in Chickens
| Eimeria Species | Observed Efficacy |
| Eimeria tenella | Marked anticoccidial activity. researchgate.net |
| Eimeria necatrix | Marked anticoccidial activity. researchgate.net |
| Eimeria acervulina | Marked anticoccidial activity. researchgate.net |
| Eimeria maxima | Marked anticoccidial activity. researchgate.net |
| Eimeria brunetti | Marked anticoccidial activity; noted as more drug-sensitive than other species. researchgate.net |
The anticoccidial action of this compound targets specific developmental stages of the parasite. nii.ac.jpresearchgate.net Studies involving delayed medication revealed that the compound affects the development of E. tenella during its asexual reproduction phases, known as schizogony. researchgate.net Specifically, this compound was shown to inhibit both the first and second-generation schizonts in the parasite's life cycle. researchgate.net
Studies in Avian and Mammalian Parasite Models
The primary research on this compound's efficacy has been conducted in avian and mammalian parasite models.
In avian models, specifically chickens, this compound has been tested against five species of Eimeria, demonstrating broad-spectrum anticoccidial activity. researchgate.net These battery experiments confirmed its effects against E. tenella, E. necatrix, E. acervulina, E. maxima, and E. brunetti. researchgate.net
In the context of mammalian parasites, studies have focused on Toxoplasma gondii. This research utilized in vitro models involving human fibroblast cell cultures to establish the compound's inhibitory effects and mechanism of action against this widespread parasite. nih.gov
Structure Activity Relationship Sar Studies
Impact of Base Modifications on Biological Activity
Studies involving Emimycin (B1220424) riboside analogues have demonstrated that alterations to the pyrazinone base significantly affect biological activity. Specifically, the synthesis and evaluation of 5-substituted emimycin analogues revealed that these derivatives, along with the parent emimycin compound and its ribonucleoside forms, were entirely inactive against RNA viruses researchgate.net. This indicates that the pyrazinone base, in its unsubstituted form, or specific interactions mediated by it, is essential for activity against this class of viruses. Furthermore, research into the anticoccidial activity of related compounds has shown cross-resistance between 6-azauracil (B101635) and emimycin riboside in E. tenella models. This observation suggests that the structural features of the base, or its involvement in particular metabolic pathways, are critical for the compound's mechanism of action and the development of resistance nih.gov. Additionally, findings related to uracil (B121893) analogues suggest that this compound may exert its effects at the base or ribonucleoside level, potentially competing with exogenous uracil or uridine (B1682114) for activation by cellular enzymes like pyrophosphorylase or kinase scribd.com.
Influence of Sugar Moiety Modifications (e.g., 2'-deoxyribosyl vs. ribosyl)
The nature of the sugar moiety in this compound plays a critical role in dictating its biological profile and target specificity. A significant distinction in activity was observed when comparing ribosyl and 2'-deoxyribosyl sugar components. While this compound, which contains a ribofuranose sugar, and its other ribonucleoside derivatives showed no antiviral activity against RNA viruses, certain 2'-deoxyribosyl emimycin derivatives demonstrated potent inhibitory effects on the replication of herpes simplex virus-1 (HSV-1) and varicella-zoster virus (VZV). Crucially, these 2'-deoxyribosyl analogues exhibited low cytotoxicity researchgate.net. This finding underscores that the presence or absence of the 2'-hydroxyl group on the sugar ring profoundly influences the molecule's ability to interact with specific viral targets or cellular machinery essential for the replication of particular virus types. In studies involving Toxoplasma gondii, this compound was found to be converted into this compound-5'-phosphate within the parasite's soluble pool, indicating that the ribose moiety is recognized by cellular kinases, a prerequisite for its activation into potentially active nucleotide forms researchgate.net.
Role of Substituents on Efficacy and Selectivity
The presence and specific positioning of substituents on the this compound structure are paramount in determining its efficacy and selectivity. As previously mentioned, 5-substituted emimycin analogues were found to be inactive against RNA viruses researchgate.net. This suggests that the 5-position of the pyrazinone base is particularly sensitive to substitution, and such modifications lead to a loss of activity, likely by disrupting critical interactions with viral targets or cellular enzymes. Concurrently, the substitution of the ribosyl sugar with a 2'-deoxyribosyl moiety was shown to confer potent activity against HSV-1 and VZV while maintaining a low level of cytotoxicity researchgate.net. This implies that the 2'-hydroxyl group, or its absence, is a key determinant for achieving both efficacy and selectivity. Such modifications likely influence how the molecule interacts with viral enzymes or cellular processes specific to herpesviruses. Additionally, observations that thymine (B56734) or thymidine (B127349) could reverse the inhibitory effects of certain analogues suggest that structural features related to the base or sugar moiety influence competition for binding sites within cellular activation pathways scribd.com.
Correlation between Structural Features and Target Binding Affinity
The differential biological activities observed across various this compound analogues are strongly correlated with specific structural features that dictate their target binding affinities. The significant difference in activity between ribosyl and 2'-deoxyribosyl derivatives against distinct viral targets (RNA viruses versus herpesviruses) points to the hydroxyl groups on the sugar moiety playing a crucial role in recognition by viral enzymes, such as polymerases, or by cellular activation kinases. The inactivity of 5-substituted emimycin analogues against RNA viruses suggests that the specific structure and electronic properties of the pyrazinone base are vital for binding to targets involved in RNA virus replication. Although direct binding affinity data is not extensively detailed in the available literature snippets, the observed biological effects strongly imply that the precise arrangement of functional groups on both the base and the sugar moiety dictates the molecule's capacity to bind effectively to its intended biological targets, thereby leading to either potent inhibition or complete inactivity. The intracellular conversion of this compound to its phosphorylated forms researchgate.net further indicates that the ribose moiety is involved in substrate recognition by cellular enzymes, a necessary step for binding to downstream targets. The reversal of inhibitory effects by thymine or thymidine also suggests that structural similarities or competition for binding sites in activation pathways are significant factors scribd.com.
Mechanisms of Resistance Development
Molecular Basis of Acquired Resistance
Acquired resistance to Emimycin (B1220424) riboside can stem from modifications in the cellular machinery responsible for its activation and metabolism. These changes can render the compound ineffective, preventing it from reaching its target or exerting its cytotoxic effects.
Loss or Alteration of Pyrimidine (B1678525) Salvage Enzymes
Nucleoside analogs like Emimycin riboside often rely on cellular salvage pathways for their activation into cytotoxic nucleotide forms diva-portal.orgfrontiersin.orgbibliotekanauki.pl. These pathways involve a series of enzymes, including various kinases and phosphoribosyltransferases, that phosphorylate or attach ribose moieties to nucleobases or nucleosides mdpi.comnih.gov. A loss or significant alteration in the activity or expression of key pyrimidine salvage enzymes can directly impair the intracellular conversion of this compound into its active metabolites. Consequently, the compound may fail to be phosphorylated to its monophosphate form, a crucial step for its subsequent activation and incorporation into nucleic acids or inhibition of essential enzymes nih.govresearchgate.netresearchgate.net. Research indicates that resistance to nucleoside analogs can be linked to decreased or increased activities of these metabolizing enzymes diva-portal.org.
Uracil (B121893) Phosphoribosyltransferase Deficiency as a Resistance Mechanism
A specific mechanism of resistance observed with this compound involves the deficiency of the enzyme uracil phosphoribosyltransferase (UPRT) nih.govresearchgate.netresearchgate.net. UPRT catalyzes the conversion of uracil into uracil monophosphate, using phosphoribosyl pyrophosphate (PRPP) nih.gov. Studies have demonstrated that an emimycin-resistant mutant of Toxoplasma gondii exhibited a loss of uracil phosphoribosyltransferase activity. This deficiency was also observed in parasites resistant to fluorodeoxyuridine, suggesting a shared resistance mechanism mediated by UPRT nih.govresearchgate.netresearchgate.net. This compound has been shown to be a substrate for Toxoplasma gondii's uracil phosphoribosyltransferase, indicating that its activation is dependent on this enzyme nih.gov. Therefore, a lack of functional UPRT would prevent the efficient phosphorylation of this compound, leading to resistance.
Cross-Resistance Profiles with Other Nucleoside Analogs
The mechanisms of resistance to this compound can sometimes overlap with those affecting other nucleoside analogs, leading to cross-resistance. This phenomenon is often due to shared metabolic pathways or targets.
This compound and 6-Azauracil (B101635) Cross-Resistance
Cross-resistance between this compound and 6-azauracil has been documented. Specifically, in studies involving Eimeria tenella, an AzU-resistant line exhibited cross-resistance with this compound, which is described as a uridine (B1682114) analog nih.govjst.go.jp. This suggests that both compounds may be activated by similar salvage enzymes or that their resistance mechanisms are linked through shared metabolic pathways. For instance, if both compounds are substrates for the same salvage enzyme, mutations or deficiencies affecting that enzyme would confer resistance to both agents.
Strategies to Overcome Resistance in Research Contexts
Overcoming resistance to nucleoside analogs like this compound is a significant area of research. Strategies often focus on circumventing the resistance mechanisms or enhancing the drug's efficacy.
One approach involves understanding the specific metabolic alterations that confer resistance. For example, if resistance is due to the loss of a salvage enzyme, alternative pathways or combination therapies that bypass this deficiency might be explored. While not directly detailed for this compound in the provided search results, general strategies for overcoming nucleoside analog resistance include targeting multiple pathways simultaneously or developing prodrugs that are activated by different enzymes mdpi.comnih.gov. Research into combination therapies, where this compound is used alongside other agents, could potentially synergize their effects or overcome resistance mechanisms nih.gov. However, specific research findings on overcoming this compound resistance through combination therapies or novel approaches are not extensively detailed in the provided snippets.
Compound List
Emimycin
this compound
6-Azauracil (AzU)
6-Azauridine
Fluorodeoxyuridine
Uracil
Uridine
Cytosine
Cytidine
Deoxyadenosine
Deoxycytidine
Deoxyguanosine
Deoxyinosine
Deoxyuridine
Adenosine
Guanosine
Inosine
Hypoxanthine
Xanthine
Orotidine-5′-monophosphate (OMP)
Uridine-5′-monophosphate (UMP)
Thymidine monophosphate (TMP)
Uracil monophosphate (UMP)
Cytidine monophosphate (CMP)
Thymidine triphosphate (TTP)
Uridine triphosphate (UTP)
Cytidine triphosphate (CTP)
Deoxycytidine triphosphate (dCTP)
Deoxyguanosine triphosphate (dGTP)
Deoxythymidine triphosphate (dTTP)
Deoxyadenosine triphosphate (dATP)
Adenosine-5′-monophosphate (AMP)
Guanosine-5′-monophosphate (GMP)
Inosine-5′-monophosphate (IMP)
Xanthosine-5′-monophosphate
5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP)
5-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)
5-fluoro-3-hydroxypyrazine-2-carboxamide ribofuranosyl triphosphate (Favipiravir-RTP)
Nicotinamide riboside
Zidovudine (AZT)
2′,3′-dideoxycytidine (ddC)
9-(2-Hydroxyethoxymethyl)guanine (Acyclovir, ACV)
Ganciclovir (GCV)
Cidofovir (CDV)
Foscarnet (PFA)
2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB)
2-isopropylamino-5,6-dichloro-1-(β-l-ribofuranosyl)benzimidazole (Maribavir, 1263W94)
2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole α-5′-deoxylyxofuranosyl analog (UMJD1311)
Pyrimethamine
Sulfadiazine
Dapsone
Arprinocid
Arprinocid-N-oxide
Aureobasidin A
Curcumin
Clindamycin
Erythromycin
Lincomycin
Thio-dGTP
Zebularine
Analytical Methodologies for Research Applications
Spectroscopic Analysis in Research (e.g., NMR, Mass Spectrometry for structural confirmation of derivatives)
The structural confirmation of Emimycin (B1220424) riboside and its derivatives is fundamentally reliant on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For the riboside derivative of Emimycin, specific proton (¹H NMR) and carbon (¹³C NMR) spectral data are critical for confirming the identity and purity of the compound. In the synthesis of Emimycin ribonucleoside, ¹H NMR spectroscopy is used to verify the structure by identifying the characteristic signals of the pyrazine (B50134) ring protons and the ribose moiety protons. The coupling constants observed in the ¹H NMR spectrum are crucial for determining the stereochemistry of the ribose sugar, ensuring the correct anomeric configuration which is vital for biological activity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to assign all proton and carbon signals unambiguously, confirming the connectivity between the pyrazine base and the ribose sugar.
Mass Spectrometry (MS) is utilized to determine the molecular weight of Emimycin riboside and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which allows for the calculation of the molecular formula with a high degree of confidence. In a study on the synthesis of Emimycin and its nucleoside derivatives, electrospray ionization (ESI) mass spectrometry was used to confirm the successful synthesis of the target compounds by identifying their corresponding molecular ion peaks.
| Technique | Application for this compound | Typical Data Obtained |
| ¹H NMR | Structural confirmation, stereochemistry determination | Chemical shifts (ppm), coupling constants (Hz) |
| ¹³C NMR | Carbon skeleton confirmation | Chemical shifts (ppm) |
| COSY | Proton-proton correlation | Cross-peaks indicating coupled protons |
| HSQC | Proton-carbon correlation | Cross-peaks indicating direct C-H bonds |
| HRMS (ESI) | Molecular weight and formula determination | Precise m/z ratio |
Chromatographic Techniques for Purity and Analog Separation (e.g., HPLC)
Chromatographic methods are central to the purification and purity assessment of this compound and its analogs. High-Performance Liquid Chromatography (HPLC) is a primary technique for these purposes. Following synthesis, crude reaction mixtures are often purified using column chromatography on silica (B1680970) gel. The final purity of the synthesized this compound is then typically assessed by analytical reversed-phase HPLC. This technique allows for the separation of the target compound from any remaining starting materials, byproducts, or isomers. The purity is determined by integrating the peak area of the analyte in the chromatogram. Preparative HPLC can also be employed for the purification of larger quantities of the compound to a high degree of purity required for biological assays.
Radiotracer Studies for Metabolic Pathway Elucidation
Understanding the metabolic fate of a potential drug candidate is crucial. While specific radiotracer studies for this compound are not extensively documented in publicly available literature, this methodology is a standard approach for elucidating metabolic pathways of nucleoside analogs. Such studies would typically involve synthesizing a radiolabeled version of this compound, for instance, with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). This radiolabeled compound would then be introduced into a biological system, such as cell cultures or animal models. By tracing the radiolabel, researchers can identify and quantify the parent compound and its metabolites in various biological matrices like plasma, urine, and tissues. This allows for the mapping of the metabolic pathway, identifying key enzymes involved in its transformation, and determining the rate of clearance and routes of excretion. For pyrazine-containing nucleoside analogues, such studies would be critical in determining their stability and metabolic profile, which are key determinants of their therapeutic potential.
Cell-Based Assays for Activity Profiling
To evaluate the biological activity of this compound and its derivatives, various cell-based assays are employed. In the context of its potential antiviral applications, these assays are designed to determine the compound's efficacy against specific viruses and its toxicity to host cells. For instance, in the evaluation of Emimycin derivatives against herpes simplex virus-1 (HSV-1) and varicella-zoster virus (VZV), cytopathic effect (CPE) reduction assays are commonly used. nih.gov In these assays, host cells are infected with the virus and then treated with varying concentrations of the compound. The ability of the compound to inhibit the virus-induced cell death is then quantified.
The cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the therapeutic index, which is a measure of the compound's safety. nih.gov These assays, often utilizing colorimetric indicators like MTS or resazurin, measure cell viability. The concentration of the compound that inhibits viral replication by 50% (EC₅₀) and the concentration that is toxic to 50% of the cells (CC₅₀) are determined to calculate the selectivity index (SI = CC₅₀/EC₅₀), a critical parameter for a potential antiviral drug.
| Compound | Assay Type | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2'-Deoxyribosyl emimycin derivative | CPE Reduction | HSV-1 | Potent Inhibition | Low Cytotoxicity | High |
| 2'-Deoxyribosyl emimycin derivative | CPE Reduction | VZV | Potent Inhibition | Low Cytotoxicity | High |
| Emimycin ribonucleoside | CPE Reduction | RNA Viruses | No Activity | >100 | - |
Future Directions and Research Perspectives
Exploration of Novel Emimycin (B1220424) Riboside Analogs with Enhanced Specificity
A primary focus for future research involves the synthesis and evaluation of novel emimycin riboside analogs. The goal is to systematically modify the chemical structure to improve specificity towards targeted pathogens or cellular pathways, thereby enhancing efficacy and reducing potential off-target effects. Structure-activity relationship (SAR) studies will be instrumental in identifying key structural features that confer desired biological activities nih.govnih.gov. This could involve alterations to the pyrazinone base, the ribose sugar moiety, or the glycosidic linkage. For instance, exploring modifications that increase cellular uptake or improve intracellular activation could lead to more potent compounds. The development of analogs with improved resistance profiles to existing drug-metabolizing enzymes or efflux pumps will also be a critical aspect of this research.
Investigation of Combination Therapies with Other Antimetabolites
The potential for synergistic effects when this compound is used in combination with other antimetabolites warrants thorough investigation. For example, studies have explored the synergistic activity of sulfonamides with dihydrofolate reductase/thymidylate synthase inhibitors against protozoan parasites researchgate.net. Research could explore combining this compound with other nucleoside analogs or antimetabolites that target different stages of a pathogen's life cycle or distinct metabolic pathways. Such combination therapies could lead to enhanced efficacy, reduced dosages of individual agents, and potentially overcome or delay the development of drug resistance. Evaluating various ratios and schedules of combined administration will be essential for optimizing therapeutic outcomes.
Identification of Additional Molecular Targets and Pathways
While this compound is understood to function as a nucleoside analog, its precise molecular targets and the full spectrum of cellular pathways it influences may not be entirely elucidated. Future research should aim to identify additional molecular targets beyond its known interference with nucleic acid synthesis. This could involve employing advanced proteomic and transcriptomic techniques to comprehensively map the cellular response to this compound treatment in both host and pathogen systems. Understanding its interaction with specific viral enzymes, host cell signaling cascades, or metabolic checkpoints could reveal new therapeutic applications and mechanisms of resistance. For example, research has indicated that this compound is a substrate for uracil (B121893) phosphoribosyltransferase in Toxoplasma gondii, suggesting a role in pyrimidine (B1678525) salvage pathways researchgate.net.
Development of Advanced in vitro and in vivo Models for Efficacy Assessment
The efficacy assessment of this compound and its analogs requires the development and utilization of sophisticated in vitro and in vivo models. While current research has utilized cell culture models and animal infections researchgate.netresearchgate.netnih.gov, there is a continuous need for more predictive and relevant models. This includes the development of cell-based assays that more accurately mimic the complex cellular environment of infection or disease, and the creation of genetically engineered animal models that recapitulate specific aspects of human or animal diseases. Advanced imaging techniques and omics technologies integrated with these models will provide deeper insights into drug pharmacokinetics, pharmacodynamics, and efficacy.
Understanding Host-Pathogen Interactions in the Presence of this compound
Investigating how this compound influences the intricate interactions between hosts and pathogens is a critical area for future research. Understanding whether the compound modulates the host's immune response, affects pathogen virulence factors, or alters the host's susceptibility to infection can provide a more comprehensive picture of its therapeutic action. For instance, studies examining emimycin's effect on parasite RNA synthesis in Toxoplasma gondii highlight an interaction with the pathogen's metabolic machinery nih.gov. Future work could explore how this compound impacts processes such as pathogen entry, replication within host cells, immune evasion mechanisms, and transmission.
Theoretical and Computational Approaches for Drug Design and Optimization
The application of theoretical and computational methods, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, can significantly accelerate the drug design and optimization process for this compound. These approaches can predict the binding affinity of novel analogs to target enzymes, identify key structural features responsible for activity, and guide the synthesis of compounds with improved pharmacological properties. Computational screening of large chemical libraries for compounds with similar pharmacophores to this compound could also identify new lead candidates. Such in silico strategies can reduce the time and cost associated with experimental drug discovery.
Potential Applications in Veterinary Medicine and Agricultural Sciences
Beyond human therapeutics, this compound and its derivatives may hold potential applications in veterinary medicine and agricultural sciences. Research has indicated its anticoccidial activity against Eimeria species in poultry nih.govresearchgate.net, suggesting a role in combating parasitic infections in livestock. Further investigation into its efficacy and safety in various animal species could lead to the development of new treatments for economically significant animal diseases. Additionally, exploring its effects on plant pathogens or its potential as a plant growth regulator could open avenues in agricultural applications, although this remains a largely unexplored area for this compound.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Emimycin riboside in vitro?
- Methodological Answer : Enzymatic synthesis using riboside kinases (e.g., Kluyveromyces marxianus-derived NRK analogs) coupled with ATP regeneration systems is a common approach for high-titer production . Structural validation typically employs LC-MS/MS for purity assessment and NMR spectroscopy for stereochemical confirmation. For kinetic studies, monitor reaction progress via HPLC with UV/Vis detection at 260 nm (ribose-specific absorbance) .
Q. What mechanisms underlie this compound’s bioactivity in cellular models?
- Methodological Answer : this compound likely modulates nucleotide metabolism pathways, analogous to kinetin riboside’s role in β-catenin degradation. To confirm, use colon cancer cell lines (e.g., SW480, HCT116) and perform Western blotting to quantify downstream targets (e.g., c-Myc, cyclin D1) after treatment. Compare dose-dependent effects (5–50 μM) and validate via siRNA knockdown of suspected pathways .
Q. Which assays are standard for evaluating this compound’s cytotoxic or proliferative effects?
- Methodological Answer : Use MTT or CellTiter-Glo® assays for viability screening across cancer/normal cell lines (e.g., SW480 vs. CCD-18Co). For apoptosis, employ Annexin V/PI staining with flow cytometry. Ensure replication (n ≥ 3) and include controls for baseline ATP levels .
Advanced Research Inquiries
Q. How does this compound interact with GSK-3β-independent protein degradation pathways?
- Methodological Answer : To test GSK-3β independence, pre-treat cells with inhibitors like 6-bromoindirubin-3’-oxime (BIO) and assess rescue effects via β-catenin accumulation assays. Use HEK293-FL reporter cells transfected with TCF/LEF luciferase constructs to quantify pathway suppression . Contrast with kinetin riboside’s mechanism, which bypasses GSK-3β .
Q. How can contradictory data on this compound’s efficacy in different cancer models be resolved?
- Methodological Answer : Perform meta-analysis of dose-response curves across cell lines (e.g., SW480 vs. HCT116) to identify mutation-specific sensitivities (e.g., APC vs. β-catenin mutations). Use RNA-seq to map transcriptomic variability and CRISPR-Cas9 libraries to screen for genetic modifiers .
Q. What experimental models reconcile discrepancies between in vitro and in vivo activity of this compound?
- Methodological Answer : Use patient-derived xenografts (PDXs) with longitudinal pharmacokinetic profiling (plasma/tissue LC-MS). Monitor β-catenin turnover via bioluminescent reporters in murine models. Address bioavailability challenges with nanoparticle encapsulation .
Q. How does structural modification of this compound alter its target specificity?
- Methodological Answer : Synthesize analogs with substitutions at the ribose moiety (e.g., 2’-deoxy, 3’-azido) and screen using thermal shift assays (TSA) to assess target binding stability. Compare IC50 values in β-catenin-dependent vs. independent cell lines .
Q. What synergistic drug combinations enhance this compound’s therapeutic window?
- Methodological Answer : Pair this compound (10 μM) with standard chemotherapeutics (e.g., 5-FU) in combinatorial dose matrices. Calculate synergy scores (Combenefit software) and validate via clonogenic assays. Prioritize combinations showing selective toxicity in cancer cells .
Methodological Best Practices
- Data Validation : Always include orthogonal assays (e.g., Western blot + qPCR) to confirm protein/mRNA-level effects .
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals .
- Reproducibility : Document reagent sources (e.g., Sigma-Aldridch Cat#) and software versions (e.g., GraphPad Prism 9.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
